molecular formula C19H24N4OS B3480898 N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide

Cat. No. B3480898
M. Wt: 356.5 g/mol
InChI Key: DTUMEHJKOVWCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as APET, is a thiosemicarbazone derivative that has attracted significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. APET has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.

Scientific Research Applications

N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral activity against a range of viruses, including HIV, hepatitis B and C, and influenza. N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
In addition, N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to have anticancer properties. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may inhibit the activity of enzymes involved in viral replication, such as reverse transcriptase and protease. N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may also disrupt the cell membrane of bacteria and fungi, leading to their death. In cancer cells, N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may induce apoptosis by activating the p53 pathway.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
In addition, N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is also relatively easy to synthesize, which makes it accessible to researchers.
However, there are also limitations to using N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in lab experiments. One of the main limitations is its potential toxicity. N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to be cytotoxic at high concentrations, which may limit its use in vivo. In addition, N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has poor solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. One area of interest is the development of new derivatives of N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide with improved solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, which may lead to the development of new drugs targeting viral infections, cancer, and other diseases.
In addition, there is potential for the use of N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in combination with other drugs to enhance their therapeutic effects. For example, N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to enhance the antiviral activity of AZT, a drug used in the treatment of HIV.
Conclusion:
In conclusion, N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is a thiosemicarbazone derivative that has attracted significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. While there are limitations to using N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in lab experiments, there is significant potential for the development of new drugs based on N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide and its derivatives.

properties

IUPAC Name

N-(4-anilinophenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4OS/c24-15-14-22-10-12-23(13-11-22)19(25)21-18-8-6-17(7-9-18)20-16-4-2-1-3-5-16/h1-9,20,24H,10-15H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUMEHJKOVWCPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-hydroxyethyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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